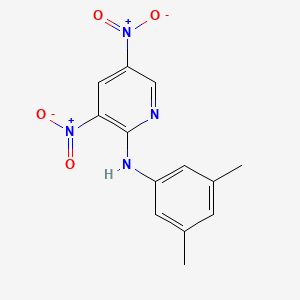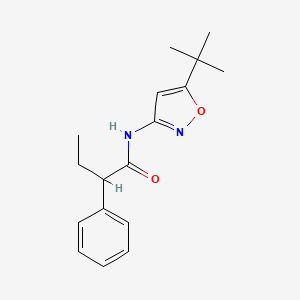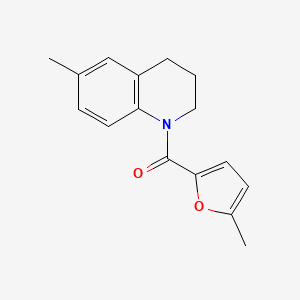
N-2-biphenylyl-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-2-(2-pyridinylthio)acetamide, commonly known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BPTA is a small molecule inhibitor that selectively targets the protein N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. The inhibition of NMT by BPTA has been shown to have significant effects on various biological processes, making it a promising tool for studying protein function and disease mechanisms.
Wirkmechanismus
BPTA selectively targets the protein N-2-biphenylyl-2-(2-pyridinylthio)acetamide, which is responsible for the addition of myristic acid to the N-terminal glycine of many proteins. The addition of myristic acid is a crucial post-translational modification that regulates protein localization, stability, and activity. The inhibition of this compound by BPTA prevents the addition of myristic acid, leading to the mislocalization and degradation of target proteins.
Biochemical and Physiological Effects
The inhibition of this compound by BPTA has been shown to have significant biochemical and physiological effects. BPTA has been shown to affect protein trafficking, leading to the mislocalization and degradation of target proteins. Additionally, BPTA has been shown to affect cell proliferation and apoptosis, making it a potential tool for cancer research. BPTA has also been shown to affect the replication of various viruses, making it a potential tool for the development of antiviral therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
BPTA has several advantages as a tool for biomedical research. BPTA is a selective inhibitor of N-2-biphenylyl-2-(2-pyridinylthio)acetamide, making it a valuable tool for studying the role of this compound in various biological processes. Additionally, BPTA is a small molecule inhibitor that can easily penetrate cells, making it a useful tool for studying intracellular processes. However, BPTA has some limitations as a research tool. BPTA has been shown to have off-target effects, leading to the inhibition of other enzymes. Additionally, BPTA has limited solubility in aqueous solutions, making it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BPTA. One potential direction is the development of more potent and selective N-2-biphenylyl-2-(2-pyridinylthio)acetamide inhibitors. Additionally, BPTA can be used as a tool to study the role of this compound in various diseases, including cancer, infectious diseases, and neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of BPTA and its potential applications in biomedical research.
Synthesemethoden
BPTA can be synthesized using a multistep process that involves the reaction of 2-biphenylcarboxylic acid with thionyl chloride to form 2-biphenylcarbonyl chloride. The resulting compound is then reacted with 2-mercaptopyridine to yield BPTA. The synthesis of BPTA has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
BPTA has been extensively studied for its potential applications in biomedical research. The inhibition of N-2-biphenylyl-2-(2-pyridinylthio)acetamide by BPTA has been shown to affect various cellular processes, including protein trafficking, cell proliferation, and apoptosis. BPTA has been used to study the role of this compound in cancer, infectious diseases, and neurological disorders. Additionally, BPTA has been used as a tool to identify novel this compound inhibitors that can be used as potential therapeutics.
Eigenschaften
IUPAC Name |
N-(2-phenylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(14-23-19-12-6-7-13-20-19)21-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWRGXCJYSOLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)


![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)